molecular formula C21H21N3O3 B11400857 3-(2-hydroxy-5-methylphenyl)-4-(3-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxy-5-methylphenyl)-4-(3-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11400857
M. Wt: 363.4 g/mol
InChI Key: PWICCCMHLLONRX-UHFFFAOYSA-N
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Description

3-(2-hydroxy-5-methylphenyl)-4-(3-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a synthetic organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles. This compound is characterized by its unique structure, which includes hydroxyphenyl groups and a dihydropyrrolo[3,4-c]pyrazol core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-5-methylphenyl)-4-(3-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Hydroxyphenyl Groups: The hydroxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Addition of the Propyl Group: The propyl group is added via alkylation reactions using propyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxy-5-methylphenyl)-4-(3-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydro derivatives with reduced aromaticity.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

3-(2-hydroxy-5-methylphenyl)-4-(3-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-5-methylphenyl)-4-(3-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Lacks the methyl group on the hydroxyphenyl ring.

    3-(2-hydroxy-5-methylphenyl)-4-(3-hydroxyphenyl)-5-ethyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Has an ethyl group instead of a propyl group.

Uniqueness

The presence of both hydroxyphenyl groups and the propyl group in 3-(2-hydroxy-5-methylphenyl)-4-(3-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one contributes to its unique chemical and biological properties. These structural features may enhance its ability to interact with biological targets and improve its potential as a therapeutic agent.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

3-(2-hydroxy-5-methylphenyl)-4-(3-hydroxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C21H21N3O3/c1-3-9-24-20(13-5-4-6-14(25)11-13)17-18(22-23-19(17)21(24)27)15-10-12(2)7-8-16(15)26/h4-8,10-11,20,25-26H,3,9H2,1-2H3,(H,22,23)

InChI Key

PWICCCMHLLONRX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)NN=C2C3=C(C=CC(=C3)C)O)C4=CC(=CC=C4)O

Origin of Product

United States

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